molecular formula C11H9KN2O2S B2437644 Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1955557-58-0

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B2437644
CAS No.: 1955557-58-0
M. Wt: 272.36
InChI Key: VEKFSXUROMXYKV-UHFFFAOYSA-M
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Description

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of 4-methylphenylamine with a thiazole carboxylic acid derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the potassium salt. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and reactors can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions, often involving a catalyst or a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate
  • Potassium 5-[(3-methylphenyl)amino]-1,3-thiazole-4-carboxylate

Uniqueness

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is unique due to the position of the methyl group on the phenyl ring. This structural variation can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 4-methylphenyl derivative may exhibit different binding affinities and selectivities compared to its 2-methylphenyl and 3-methylphenyl counterparts, making it a valuable compound for specific applications.

Biological Activity

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure:

  • Formula: C₁₁H₉KN₂O₂S
  • CAS Number: 1015533-61-5

The compound features a thiazole ring, which is known for its versatility in biological activity. The presence of the 4-methylphenyl group enhances its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results.

  • In Vitro Studies:
    • The compound was assessed for cytotoxicity against HepG2 hepatocellular carcinoma cells using MTT assays. Results indicated significant activity with an IC₅₀ value less than that of doxorubicin, a standard chemotherapeutic agent .
CompoundCell LineIC₅₀ (µg/mL)
This compoundHepG2< Doxorubicin
  • Structure-Activity Relationship (SAR):
    • The presence of the methyl group on the phenyl ring was found to enhance cytotoxic activity, suggesting that electronic effects play a crucial role in the compound's efficacy .

The mechanism through which this compound exerts its anticancer effects involves interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cancer cell proliferation and survival pathways.

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been investigated for their anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Activity:
    • Compounds similar to this compound have shown potential in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis.
  • Antimicrobial Activity:
    • Thiazoles are also explored for their ability to combat bacterial infections. Preliminary studies indicate that modifications to the thiazole ring can enhance antimicrobial potency .

Case Studies

  • Study on HepG2 Cells:
    • A study evaluated various thiazole derivatives for anticancer activity against HepG2 cells. This compound demonstrated significant cytotoxicity with an IC₅₀ value lower than standard treatments .
  • Anti-inflammatory Research:
    • In a separate investigation, thiazole derivatives were tested for their ability to inhibit TNF-alpha production in LPS-stimulated models, showcasing their potential as anti-inflammatory agents .

Properties

IUPAC Name

potassium;5-(4-methylanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.K/c1-7-2-4-8(5-3-7)13-10-9(11(14)15)12-6-16-10;/h2-6,13H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKFSXUROMXYKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=CS2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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